Methyl 4-(4-aminophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-aminophenyl)thiophene-2-carboxylate typically involves the condensation of 4-aminobenzaldehyde with thiophene-2-carboxylic acid, followed by esterification. One common method involves the use of a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and esterification reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(4-aminophenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-aminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure but with methoxy groups instead of amino groups.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-(4-aminophenyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
666721-42-2 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
methyl 4-(4-aminophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,13H2,1H3 |
InChI Key |
UACIGSPILIWNLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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